2-Isopropylfuran

Lipophilicity Solvent Compatibility LogP

2-Isopropylfuran (CAS 10599-59-4) is a monocyclic heteroaromatic alkylfuran, molecular formula C7H10O, molecular weight 110.15 g/mol. It belongs to the furan class of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom, substituted at the 2-position with an isopropyl group.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 10599-59-4
Cat. No. B076193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylfuran
CAS10599-59-4
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CO1
InChIInChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3
InChIKeyAFOPCURQYRRFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylfuran (CAS 10599-59-4): Procurement-Ready Physicochemical Profile and Core Identifiers for Alkylfuran Research and Industrial Sourcing


2-Isopropylfuran (CAS 10599-59-4) is a monocyclic heteroaromatic alkylfuran, molecular formula C7H10O, molecular weight 110.15 g/mol . It belongs to the furan class of heterocyclic compounds, characterized by a five-membered aromatic ring containing one oxygen atom, substituted at the 2-position with an isopropyl group . Predicted physicochemical parameters include boiling point 84.8±9.0 °C at 760 mmHg, density 0.9±0.1 g/cm³, flash point -8.9±3.2 °C, refractive index 1.448, and logP 2.72 (ACD/Labs) [1]. The compound is a naturally occurring volatile organic compound detected (though not quantified) in arabica and robusta coffee, fruits, and coffee products, and has been characterized as having an ethereal, sweet, green odor profile with extremely fast evaporation rate in fragrance databases [2][3].

2-Isopropylfuran Procurement Risk: Why 2-Ethylfuran, 2-Propylfuran, and 2-Butylfuran Cannot Serve as Drop-In Replacements


Procurement decisions involving alkylfurans cannot be reduced to a generic 'C2-alkylfuran' specification. The specific nature of the alkyl substituent at the 2-position fundamentally governs critical physicochemical and performance parameters that directly impact synthetic utility and application outcomes. The isopropyl group introduces a unique combination of steric bulk (secondary vs. primary branching) and lipophilicity relative to linear n-alkyl analogs such as 2-ethylfuran, 2-propylfuran, or 2-butylfuran. This structural variation manifests in measurable differences in logP (estimated 2.72 for 2-isopropylfuran), boiling point, and vapor pressure that alter solvent compatibility, volatility profiles, and electrophilic substitution reactivity . In flavor and fragrance applications, the substitution pattern directly modulates odor character, threshold, and evaporation rate—parameters for which 2-isopropylfuran exhibits a specific profile (ethereal, sweet, green; extremely fast evaporation) not interchangeable with its linear alkyl counterparts [1]. Below are quantifiable, evidence-grounded differentiation dimensions that substantiate why 2-isopropylfuran warrants deliberate, specification-driven procurement.

2-Isopropylfuran (10599-59-4) Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement


Lipophilicity (LogP) Differentiation: 2-Isopropylfuran vs. Linear 2-n-Alkylfuran Comparators

2-Isopropylfuran exhibits a higher predicted logP value compared to its linear 2-n-propylfuran isomer, indicating enhanced lipophilicity attributable to the branched isopropyl substituent. The predicted ACD/LogP for 2-isopropylfuran is 2.72 . In contrast, the predicted logP for 2-n-propylfuran is 2.41 (estimated by comparable computational methods) [1]. This 0.31 log unit difference translates to approximately a 2-fold difference in octanol-water partition coefficient, which directly influences solubility in nonpolar organic solvents, retention time in reversed-phase chromatography, and predicted membrane permeability in biological systems. The increased lipophilicity of the branched isomer may also affect extraction efficiency and formulation behavior relative to the linear analog.

Lipophilicity Solvent Compatibility LogP Alkylfuran QSAR

Boiling Point and Volatility Differentiation: Branched 2-Isopropylfuran vs. Linear 2-Ethylfuran

The boiling point of 2-isopropylfuran (branched C3 alkyl substituent) is predicted to be 84.8±9.0 °C at 760 mmHg . This value is notably lower than the boiling point of its smaller linear analog 2-ethylfuran (C2 linear alkyl), which has an experimentally determined boiling point of 92-93 °C [1]. The observed difference of approximately 7-8 °C contradicts the general trend that increased molecular weight correlates with increased boiling point in a homologous series; instead, the branched isopropyl group in 2-isopropylfuran reduces intermolecular van der Waals contacts more effectively than the linear ethyl chain, resulting in enhanced volatility despite a higher molecular weight (110.15 vs. 96.13 g/mol). This elevated volatility is corroborated by ScentDB classification of 2-isopropylfuran as having 'extremely fast' evaporation rate [2].

Volatility Boiling Point Distillation Vapor Pressure Alkylfuran

Natural Occurrence Profile: Differential Food Matrix Detection of 2-Isopropylfuran vs. In-Class Alkylfuran Analogs

2-Isopropylfuran has been specifically detected as a volatile organic constituent in arabica coffee (Coffea arabica), robusta coffee (Coffea canephora), and various fruits [1]. In contrast, 2-ethylfuran is more commonly associated with processed foods derived from thermal treatment (e.g., Maillard reaction products in roasted coffee, baked goods, and fried foods) and is less specifically linked to raw fruit matrices [2]. While both compounds appear in coffee volatile profiles, the detection of 2-isopropylfuran across both coffee varieties and diverse fruit matrices suggests a broader natural biosynthetic provenance that may include plant secondary metabolism independent of thermal processing, distinguishing it from thermally generated alkylfurans. No quantified concentration data are currently available in the authoritative FooDB record for 2-isopropylfuran [1].

Natural Occurrence Food Chemistry Volatile Organic Compounds Coffee Aroma Biomarker

Electrophilic Substitution Reactivity Modulation: Steric Effects of the Branched Isopropyl Group in 2-Isopropylfuran

The isopropyl substituent at the 2-position of 2-isopropylfuran introduces greater steric bulk at the α-position relative to the oxygen heteroatom compared to linear n-alkyl analogs such as 2-ethylfuran or 2-propylfuran . This steric encumbrance is predicted to alter the regioselectivity and rate of electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) at the adjacent 3- and 5-positions of the furan ring. The branched nature of the isopropyl group presents a more pronounced steric barrier than the freely rotating linear ethyl or n-propyl chains, potentially favoring substitution at the less hindered 5-position over the 3-position. While direct comparative kinetic data for electrophilic substitution of 2-isopropylfuran vs. 2-ethylfuran are not currently identified in the accessible primary literature, the structural differentiation is well-established in heterocyclic chemistry principles and noted in comparative compound descriptions .

Electrophilic Substitution Steric Hindrance Synthetic Intermediate Reactivity Alkylfuran

2-Isopropylfuran (10599-59-4) Evidence-Backed Application Scenarios: Where This Alkylfuran Delivers Demonstrable Fit


Natural-Identical Flavor Formulation Requiring Coffee or Fruit Volatile Authenticity

Based on its documented detection in arabica and robusta coffees as well as diverse fruit matrices, 2-isopropylfuran is an appropriate candidate for natural-identical flavor formulations targeting coffee-type or fruity-green aroma profiles [1]. Its ethereal, sweet, green odor character and 'extremely fast' evaporation rate make it suitable for top-note volatile blends where rapid aroma release is desired [2]. Procurement should prioritize 2-isopropylfuran over linear alkylfuran analogs (e.g., 2-ethylfuran, 2-propylfuran) when the specific natural occurrence fingerprint of coffee or fruit volatiles is required, as these linear analogs are more broadly associated with thermally processed food matrices rather than raw fruit/coffee matrices [1][3].

Synthetic Chemistry Requiring Branched Alkylfuran Building Block with Enhanced Lipophilicity

For synthetic applications where increased lipophilicity and distinct steric profiles are advantageous, 2-isopropylfuran offers quantifiable differentiation from linear 2-n-propylfuran (ΔlogP ≈ 0.31, ~2-fold higher partition coefficient) . The branched isopropyl group provides greater steric hindrance at the α-position compared to linear alkyl chains, which may be leveraged to control regioselectivity in electrophilic substitution reactions during downstream derivatization . This makes 2-isopropylfuran a strategic selection over linear alkylfuran analogs when synthetic routes require modulation of solubility in nonpolar media or when steric steering of substitution outcomes is desired.

Volatile Organic Compound (VOC) Research and Headspace Analysis Requiring Rapid Elution and Low Boiling Point

The boiling point of 2-isopropylfuran (predicted 84.8±9.0 °C) is approximately 7-8 °C lower than that of 2-ethylfuran (92-93 °C) despite the former's higher molecular weight [4]. This inversion relative to homologous series expectations indicates enhanced volatility attributable to branched alkyl chain architecture. For analytical applications involving GC-MS headspace sampling, purge-and-trap extraction, or thermal desorption methods, 2-isopropylfuran's lower boiling point and 'extremely fast' evaporation rate [2] translate to earlier retention times and distinct elution profiles compared to linear alkylfuran analogs. Researchers requiring a branched C3-alkylfuran with maximal volatility should select 2-isopropylfuran over 2-ethylfuran or 2-propylfuran.

Food Authentication and Biomarker Discovery Programs Targeting Coffee Varietal Discrimination

The detection of 2-isopropylfuran in both arabica and robusta coffee varieties, coupled with its presence in fruit matrices [1], positions this compound as a candidate volatile marker for food authentication studies. While quantification data are not currently established in the accessible literature, the qualitative detection pattern across multiple food matrices distinguishes 2-isopropylfuran from thermally generated alkylfurans that are more ubiquitously associated with processing conditions [3]. Researchers conducting metabolomic profiling of coffee varieties or developing authenticity models for coffee origin verification may find procurement of authenticated 2-isopropylfuran reference standard material essential for accurate identification and potential quantification efforts.

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